molecular formula C8H12O3 B600128 Methyl 2-(oxan-4-ylidene)acetate CAS No. 138302-49-5

Methyl 2-(oxan-4-ylidene)acetate

Cat. No.: B600128
CAS No.: 138302-49-5
M. Wt: 156.181
InChI Key: HSLUJWIFSPCQBB-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(oxan-4-ylidene)acetate can be synthesized through the Horner–Wadsworth–Emmons reaction. The starting material, oxetan-3-one, reacts with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate with a 73% yield . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxan-4-ylidene)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 2-(oxan-4-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of flavors and fragrances due to its fruity odor.

Mechanism of Action

The mechanism of action of methyl 2-(oxan-4-ylidene)acetate involves its reactivity as an electrophile in various chemical reactions. The compound’s ester group is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(azetidin-3-ylidene)acetate
  • Methyl 2-(oxetan-3-ylidene)acetate

Comparison

Methyl 2-(oxan-4-ylidene)acetate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, methyl 2-(azetidin-3-ylidene)acetate contains an azetidine ring, which has different reactivity and stability characteristics. Similarly, methyl 2-(oxetan-3-ylidene)acetate features an oxetane ring, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

methyl 2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUJWIFSPCQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712418
Record name Methyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138302-49-5
Record name Methyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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